molecular formula C10H19N2O5P B000261 Rilmenidine phosphate CAS No. 85409-38-7

Rilmenidine phosphate

Cat. No.: B000261
CAS No.: 85409-38-7
M. Wt: 278.24 g/mol
InChI Key: ZJCOWRFWZOAVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rilmenidine Phosphate is a thiazole compound with antihypertensive properties, primarily used for the treatment of hypertension. It selectively targets imidazoline receptors, with a higher selectivity for cerebral alpha2 adrenergic receptors compared to some other antihypertensive agents. This compound is marketed under various brand names, including Albarel, Hyperium, Iterium, and Tenaxum .

Scientific Research Applications

Rilmenidine Phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving imidazoline receptors.

    Biology: Investigated for its effects on cellular processes and receptor interactions.

    Medicine: Primarily used for the treatment of hypertension, with additional research exploring its potential benefits in metabolic syndrome and diabetes.

    Industry: Utilized in the development of antihypertensive medications and related pharmaceutical products.

Mechanism of Action

Target of Action

Rilmenidine phosphate is an antihypertensive agent that primarily targets I1 imidazoline receptors . These receptors are located in the brainstem and kidneys . The drug’s interaction with these receptors plays a crucial role in its antihypertensive effects .

Mode of Action

This compound acts by selectively binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone . The drug exerts its antihypertensive effect mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity . In the kidneys, rilmenidine inhibits the Na+/H+ antiport, which also contributes to its antihypertensive properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of sympathetic tone. By binding to I1 imidazoline receptors, this compound reduces sympathetic overactivity . This leads to a decrease in total peripheral resistance, which in turn lowers blood pressure . In the kidneys, the inhibition of the Na+/H+ antiport by this compound reduces sodium reabsorption, further contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability and therapeutic efficacy. The drug has minimal metabolism and is primarily excreted unchanged in the urine . It has a protein binding of 7% and an elimination half-life of 8 hours . These properties ensure that this compound is effectively distributed in the body and maintains its therapeutic effects over time .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its antihypertensive effects. By reducing sympathetic overactivity and inhibiting the Na+/H+ antiport in the kidneys, this compound decreases total peripheral resistance and lowers blood pressure . In addition, this compound has been shown to reduce left ventricular hypertrophy, improve glucose metabolism in patients with metabolic syndrome, and reduce microalbuminuria in hypertensive type 2 diabetics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s antihypertensive effects may be affected by the patient’s diet, lifestyle, and co-existing medical conditions . Regular medical monitoring is required when this compound is administered to patients with a recent history of cardiovascular disease . Additionally, alcohol consumption should be avoided during treatment as it may interfere with the drug’s efficacy .

Safety and Hazards

Rilmenidine phosphate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .

Future Directions

Rilmenidine has been used in trials studying the treatment of Hypertension and Chronic Kidney Disease . It has been shown to improve glucose metabolism in metabolic syndrome patients treated with rilmenidine, and a significant reduction in microalbuminuria during rilmenidine treatment of hypertensive type 2 diabetics . Thus the efficacy/tolerance ratio of rilmenidine supports its role as a first-line antihypertensive option for all groups of hypertensive patient, with specific advantages in some at-risk populations .

Biochemical Analysis

Biochemical Properties

Rilmenidine phosphate is an oxazoline compound with antihypertensive properties . It acts on both medullary and peripheral vasomotor structures . This compound shows greater selectivity for imidazoline receptors than for cerebral alpha2-adrenergic receptors . This distinguishes it from reference alpha2-agonists and confers additional anti-inflammatory actions not shared with most other antihypertensive drugs .

Cellular Effects

This compound acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . This dual action results in a reduction in systemic sympathetic tone and a decrease in blood pressure . Recent studies have shown that this compound can improve glucose metabolism in metabolic syndrome patients and significantly reduce microalbuminuria during its treatment of hypertensive type 2 diabetics .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to I1-imidazoline receptors in the lateral reticular nucleus of the brainstem . This leads to a reduction in systemic sympathetic tone . This compound appears to exert its antihypertensive effect mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .

Dosage Effects in Animal Models

In animal models, this compound has been shown to mimic the effects of caloric restriction on a cellular level . Reducing available energy while maintaining nutrition within the body has been shown to extend lifespans in several animal models .

Metabolic Pathways

It is known that this compound acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .

Transport and Distribution

It is known that this compound acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .

Subcellular Localization

It is known that this compound acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rilmenidine Phosphate is synthesized from 2-alkoxy oxazoline and dicyclopropane methylamine through a condensation reaction. The process involves the evaporation of ROH, refrigeration, filtration, and crystallization . The preparation method simplifies the production process and reduces the cost by using basic raw materials and straightforward reaction steps .

Industrial Production Methods

Industrial production of this compound involves direct compression of a mixture containing the active ingredient for immediate liberation . This method ensures efficient and consistent production of the compound in tablet form.

Chemical Reactions Analysis

Types of Reactions

Rilmenidine Phosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Clonidine: Another antihypertensive agent that targets alpha2 adrenergic receptors.

    Methyldopa: Used for hypertension, with a different mechanism involving the conversion to alpha-methylnorepinephrine.

    Guanfacine: Targets alpha2 adrenergic receptors and is used for hypertension and attention deficit hyperactivity disorder.

Uniqueness

Rilmenidine Phosphate is unique in its higher selectivity for imidazoline receptors compared to cerebral alpha2 adrenergic receptors. This selectivity confers additional anti-inflammatory actions not shared with most other antihypertensive drugs . Furthermore, it has been shown to improve glucose metabolism and reduce microalbuminuria in hypertensive type 2 diabetics .

Properties

IUPAC Name

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCOWRFWZOAVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234616
Record name Rilmenidine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85409-38-7
Record name 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85409-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmenidine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmenidine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILMENIDINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QD64Q32M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmenidine phosphate
Reactant of Route 2
Rilmenidine phosphate
Reactant of Route 3
Rilmenidine phosphate
Reactant of Route 4
Rilmenidine phosphate
Reactant of Route 5
Rilmenidine phosphate
Reactant of Route 6
Rilmenidine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.